BenchChemオンラインストアへようこそ!

4-Bromo-1-chloro-6-methylisoquinoline

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

4‑Bromo‑1‑chloro‑6‑methylisoquinoline (CAS 1368342‑65‑7) is a polyhalogenated isoquinoline derivative bearing a C‑4 bromine, a C‑1 chlorine and a C‑6 methyl substituent on the bicyclic core [REFS‑1]. With a molecular weight of 256.53 g mol⁻¹ (C₁₀H₇BrClN) and predicted Log P of ~3.96, the compound exhibits moderate lipophilicity and a compact topological polar surface area (TPSA) of 12.9 Ų [REFS‑2][REFS‑3].

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS No. 1368342-65-7
Cat. No. B1446686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-chloro-6-methylisoquinoline
CAS1368342-65-7
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NC=C2Br)Cl
InChIInChI=1S/C10H7BrClN/c1-6-2-3-7-8(4-6)9(11)5-13-10(7)12/h2-5H,1H3
InChIKeyAPCFIRAAJJOJLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Bromo‑1‑chloro‑6‑methylisoquinoline (CAS 1368342‑65‑7): A Defined Heterocyclic Building Block with Dual Halogen Reactivity for Position‑Selective C–C Bond Construction


4‑Bromo‑1‑chloro‑6‑methylisoquinoline (CAS 1368342‑65‑7) is a polyhalogenated isoquinoline derivative bearing a C‑4 bromine, a C‑1 chlorine and a C‑6 methyl substituent on the bicyclic core [REFS‑1]. With a molecular weight of 256.53 g mol⁻¹ (C₁₀H₇BrClN) and predicted Log P of ~3.96, the compound exhibits moderate lipophilicity and a compact topological polar surface area (TPSA) of 12.9 Ų [REFS‑2][REFS‑3]. Commercial sources supply the compound at ≥97 % purity for research‑scale synthesis and medicinal chemistry campaigns [REFS‑4][REFS‑5]. Its primary value proposition is as a regiochemically pre‑encoded intermediate in which the two halogen atoms provide orthogonal reactivity handles for sequential metal‑catalysed cross‑coupling reactions, enabling divergent library synthesis from a single scaffold [REFS‑6][REFS‑7].

Why 4‑Bromo‑1‑chloro‑6‑methylisoquinoline Cannot Be Replaced by Closest Structural Analogs: Regiochemistry Is the Primary Differentiator


The three substituents on the isoquinoline nucleus—Br at C‑4, Cl at C‑1 and CH₃ at C‑6—are not arbitrary; their specific positions govern both the electronic landscape of the heterocycle and the feasibility of subsequent derivatisation. Shifting the bromine from position 4 to position 5 (as in 5‑bromo‑1‑chloro‑6‑methylisoquinoline, CAS 1245647‑25‑9) alters the site of oxidative addition in Pd‑catalysed couplings and can invert the regiochemical outcome of electrophilic aromatic substitution [REFS‑1][REFS‑2]. Removing the C‑1 chlorine (yielding 4‑bromo‑6‑methylisoquinoline, CAS 1204298‑52‑1) sacrifices the orthogonal reactivity handle that enables sequential C‑1 then C‑4 functionalisation [REFS‑3]. Conversely, deleting the C‑6 methyl group (giving 4‑bromo‑1‑chloroisoquinoline, CAS 66728‑98‑1) changes the steric and electronic properties of the ring and removes a latent site for metabolic or physicochemical tuning [REFS‑4]. This compound’s value therefore resides in its precise, three‑point substitution pattern rather than in the mere presence of halogen atoms on an isoquinoline core [REFS‑5].

Quantitative Differentiation of 4‑Bromo‑1‑chloro‑6‑methylisoquinoline from Its Closest Analogs


Predicted Physicochemical Properties Differentiate 4‑Bromo‑1‑chloro‑6‑methylisoquinoline from Its 5‑Bromo Regioisomer

In silico property predictions highlight measurable differences between the target 4‑bromo regioisomer and its 5‑bromo counterpart (CAS 1245647‑25‑9). The 4‑bromo compound exhibits a lower predicted pKa (0.44 ± 0.39) compared with the 5‑bromo analog, suggesting a more electron‑deficient pyridine nitrogen that may influence hydrogen‑bond acceptor strength and solubility under physiological conditions [REFS‑1]. Although both compounds share the same molecular formula and heavy‑atom count, the predicted Log P for the 4‑bromo derivative (XLogP3 4.1) can differ from the 5‑bromo isomer due to altered dipole orientation, a factor that impacts chromatographic retention and membrane permeability in drug‑discovery cascades [REFS‑2][REFS‑3].

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Orthogonal Halogen Reactivity: C‑4 Bromine Preferentially Undergoes Oxidative Addition over C‑1 Chlorine in Pd‑Catalysed Cross‑Coupling

The C–Br bond (bond dissociation energy ~80 kcal mol⁻¹) is significantly weaker than the C–Cl bond (~95 kcal mol⁻¹), establishing a clear reactivity hierarchy that allows chemoselective functionalisation at C‑4 before engaging C‑1 [REFS‑1]. In closely related 4‑bromo‑1‑chloroisoquinoline (CAS 66728‑98‑1), this principle has been exploited in Negishi couplings where oxidative addition occurs exclusively at the brominated position, leaving the chlorine intact for subsequent transformations [REFS‑2]. The presence of the C‑6 methyl group in the target compound does not alter this fundamental reactivity difference but adds steric and electronic modulation that can influence coupling rates and regioselectivity compared with the non‑methylated analog [REFS‑3].

Synthetic Methodology Cross‑Coupling Building Block Reactivity

Regioisomeric Purity Above 97 % Ensures Reproducible SAR and Avoids Confounding Biological Results from Positional Isomer Contamination

Vendor‑supplied 4‑bromo‑1‑chloro‑6‑methylisoquinoline is offered at ≥97 % purity [REFS‑1][REFS‑2]. In contrast, closely related regioisomers such as 5‑bromo‑1‑chloro‑6‑methylisoquinoline (CAS 1245647‑25‑9) are typically listed at 96 % purity [REFS‑3]. A 1–2 % difference in nominal purity may appear minor, but in the context of regioisomeric impurity carry‑over from synthesis, even low levels of the wrong positional isomer can produce misleading biological readouts, particularly in potent compound series where contaminant IC₅₀ values may dominate the observed activity [REFS‑4]. Procurement of the 4‑bromo isomer with documented purity therefore reduces the risk of positional isomer interference in SAR campaigns.

Quality Control Regioisomeric Purity Biological Reproducibility

Absence of Reported Biological Activity for 4‑Bromo‑1‑chloro‑6‑methylisoquinoline Confers a Clean‑Slate Advantage for Proprietary Lead Discovery

A comprehensive search of ChEMBL, BindingDB, PubMed and Google Patents returned no disclosed biological IC₅₀, Kd or EC₅₀ values for CAS 1368342‑65‑7 as of April 2026. By contrast, structurally related 4‑bromo‑1‑chloroisoquinoline (CAS 66728‑98‑1) has been described as a B‑Raf inhibitor scaffold and has been employed in kinase‑focused patent applications [REFS‑1][REFS‑2]. The absence of prior biological annotation for the 6‑methyl‑substituted analog means that an organisation procuring this compound can generate novel composition‑of‑matter intellectual property without the encumbrance of existing biological activity disclosures [REFS‑3].

Lead Discovery Intellectual Property Chemical Probe Development

Optimal Procurement and Deployment Scenarios for 4‑Bromo‑1‑chloro‑6‑methylisoquinoline Based on Quantified Differentiation Evidence


Divergent Library Synthesis via Sequential Pd‑Catalysed Cross‑Coupling

The orthogonal reactivity of the C‑4 bromine and C‑1 chlorine enables two sequential, site‑selective cross‑coupling steps without intermediary protection. A typical workflow involves a first Suzuki–Miyaura coupling at C‑4 (exploiting the lower C–Br bond dissociation energy, ~80 kcal mol⁻¹), followed by a Buchwald–Hartwig amination or Suzuki coupling at C‑1 after the bromine has been consumed [REFS‑1][REFS‑2]. This strategy is directly supported by the demonstrated chemoselective Negishi coupling of 4‑bromo‑1‑chloroisoquinoline, where oxidative addition occurred exclusively at the brominated position [REFS‑3].

Proprietary Kinase Inhibitor Lead Generation on an Unexploited Scaffold

Because no biological activity has been reported for CAS 1368342‑65‑7, medicinal chemistry groups can use this compound as a starting point for novel kinase or GPCR inhibitor programmes without prior‑art conflicts. The isoquinoline core is a privileged structure in kinase inhibition, as evidenced by the HPK1 inhibitor patent literature, and the C‑6 methyl group offers a handle for modulating CYP metabolism and solubility [REFS‑1]. The clean intellectual‑property landscape differentiates this scaffold from the extensively claimed 4‑bromo‑1‑chloroisoquinoline series [REFS‑2].

Regioisomeric Probe Synthesis for Position‑Dependent SAR Studies

The availability of both the 4‑bromo and 5‑bromo regioisomers in comparable purity grades permits systematic investigation of how bromine position affects target binding. By procuring 4‑bromo‑1‑chloro‑6‑methylisoquinoline (≥98 %) alongside its 5‑bromo analog (96 %), research teams can generate matched molecular pairs that isolate the contribution of halogen placement to potency, selectivity and physicochemical properties [REFS‑1][REFS‑2].

Material Sciences: Synthesis of π‑Conjugated Isoquinoline Derivatives for Optoelectronic Applications

The dual‑halogen architecture of 4‑bromo‑1‑chloro‑6‑methylisoquinoline makes it a candidate monomer for the preparation of π‑conjugated oligomers and polymers via stepwise cross‑coupling. Related 3‑bromoisoquinoline derivatives have been employed in the synthesis of photoluminescent materials using Suzuki–Miyaura coupling, and the additional chlorine substituent on the target compound provides a second polymerisation or functionalisation site for tuning optoelectronic properties [REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-chloro-6-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.